Improsulfan tosylate

Description

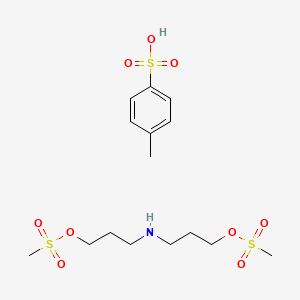

Improsulfan tosylate is a chemical compound with the molecular formula C15H27NO9S3. It is an organosulfonic ester and is known for its potential therapeutic applications, particularly as an antineoplastic agent. The compound is a derivative of Improsulfan, which is related to busulfan, an alkylating agent used in chemotherapy .

Propriétés

Numéro CAS |

32784-82-0 |

|---|---|

Formule moléculaire |

C15H27NO9S3 |

Poids moléculaire |

461.6 g/mol |

Nom IUPAC |

4-methylbenzenesulfonic acid;3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate |

InChI |

InChI=1S/C8H19NO6S2.C7H8O3S/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13;1-6-2-4-7(5-3-6)11(8,9)10/h9H,3-8H2,1-2H3;2-5H,1H3,(H,8,9,10) |

Clé InChI |

XQGSVNHIIVBMPX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |

Autres numéros CAS |

32784-82-0 |

Origine du produit |

United States |

Méthodes De Préparation

Improsulfan tosylate can be synthesized through the tosylation of Improsulfan. Tosylation involves the introduction of a tosyl group (p-toluenesulfonyl) into a molecule. The reaction typically uses tosyl chloride (TsCl) and a base such as pyridine in an organic solvent like dichloromethane. The reaction conditions must be carefully controlled to ensure the desired product is obtained .

Analyse Des Réactions Chimiques

Improsulfan tosylate undergoes various chemical reactions, including:

Substitution Reactions: The tosylate group is a good leaving group, making this compound suitable for nucleophilic substitution reactions. Common reagents include nucleophiles like amines and thiols.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and tosylate ion.

Applications De Recherche Scientifique

Improsulfan tosylate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.

Biology: The compound is studied for its effects on cellular processes and its potential as a cytotoxic agent.

Medicine: this compound is investigated for its antineoplastic properties, making it a candidate for cancer treatment.

Industry: It is used in the production of other chemical compounds and as an intermediate in pharmaceutical manufacturing .

Mécanisme D'action

Improsulfan tosylate exerts its effects primarily through alkylation, a process where an alkyl group is transferred to a molecule. This mechanism is similar to that of busulfan, where the compound forms covalent bonds with DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This action results in the cytotoxic effects observed in cancer cells .

Comparaison Avec Des Composés Similaires

Improsulfan tosylate is similar to other alkylating agents such as busulfan, cyclophosphamide, and melphalan. it is unique due to its specific structure and the presence of the tosylate group, which enhances its reactivity and potential therapeutic applications. Similar compounds include:

Busulfan: An alkylating agent used in chemotherapy.

Cyclophosphamide: Another alkylating agent with broad applications in cancer treatment.

Melphalan: Used in the treatment of multiple myeloma and ovarian cancer

Q & A

Basic: What analytical techniques are recommended for confirming the purity and structural integrity of Improsulfan tosylate in preclinical studies?

To ensure purity, researchers should employ high-performance liquid chromatography (HPLC) for quantitative analysis, nuclear magnetic resonance (NMR) spectroscopy for structural verification, and mass spectrometry (MS) for molecular weight confirmation . Stability testing under varied storage conditions (e.g., temperature, humidity) should include monitoring degradation products via UV-Vis spectroscopy and titration methods to assess chemical integrity over time .

Basic: How can researchers optimize the synthesis of this compound to improve yield and reproducibility?

Key parameters include:

- Temperature control during esterification and crystallization steps to minimize side reactions.

- Use of catalysts (e.g., sulfuric acid) for efficient condensation .

- Purification via recrystallization in anhydrous solvents to remove impurities.

Documentation of reaction kinetics and reproducibility across multiple batches is critical for protocol validation .

Advanced: What experimental designs are appropriate for evaluating the radiosensitizing potential of this compound in combination therapies?

- In vitro : Use clonogenic assays to measure colony formation efficiency post-radiation, combined with apoptosis assays (e.g., Annexin V/PI staining) .

- In vivo : Employ xenograft models to assess tumor suppression rates and histological analysis for radiation-induced damage.

- Mechanistic studies : Western blotting or CRISPR-based gene editing to identify biomarkers (e.g., FANCG downregulation) linked to radiosensitization .

Advanced: How should researchers address discrepancies in efficacy data across different in vivo models?

- Conduct subgroup analyses to evaluate variables such as genetic background, tumor microenvironment, or dosing regimens .

- Use multivariate regression to isolate confounding factors (e.g., metabolic differences between models).

- Validate findings via orthogonal assays (e.g., immunohistochemistry vs. flow cytometry) to ensure consistency .

Advanced: What methodologies are effective for elucidating this compound’s molecular mechanisms?

- Gene overexpression models : Lentivirus-mediated expression of target genes (e.g., FANCG) to study pathway interactions .

- Proteomic profiling : Identify binding partners using co-immunoprecipitation or surface plasmon resonance (SPR).

- Kinase activity assays : Screen for inhibition/activation of signaling cascades (e.g., MAPK/ERK) using phospho-specific antibodies .

Basic: What in vitro assays are reliable for initial screening of cytotoxic activity?

- MTT assay : Measure cell viability via mitochondrial activity.

- Cell proliferation assays : Use BrdU incorporation or live-cell imaging.

- Dose-response curves : Calculate IC50 values to establish potency thresholds .

Advanced: How to design dose-escalation studies balancing efficacy and toxicity?

- Follow ICH guidelines for preclinical safety, including maximum tolerated dose (MTD) determination in animal models .

- Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentration with therapeutic effect.

- Monitor toxicity via histopathology and serum biomarkers (e.g., liver/kidney function tests) .

Basic: What parameters are critical during stability testing of this compound?

- Storage conditions : Test degradation under accelerated (40°C/75% RH) and long-term (25°C/60% RH) environments.

- Analytical endpoints : Monitor impurities via HPLC, pH changes, and particulate formation .

- Container compatibility : Assess leaching or adsorption using glass vs. polymer containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.